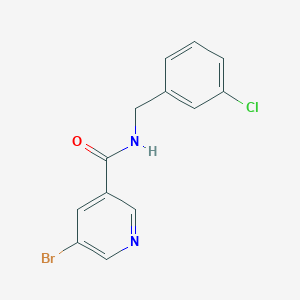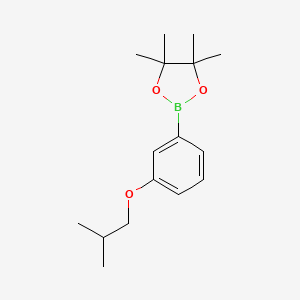
2-(3- Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane (97%) is an organoboron compound that has been extensively studied for its potential applications in organic synthesis and scientific research. This compound, also known as “IBP-TMD”, is a versatile reagent that has been used in a wide range of chemical transformations, including reduction, oxidation, and cyclization reactions. It has also been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering.
作用機序
Target of Action
It is known to be used as a reagent in chemical reactions, particularly in the borylation of arenes .
Mode of Action
This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. In the case of arenes, this results in the formation of organoboron compounds .
Biochemical Pathways
The borylation of arenes can lead to the formation of various organoboron compounds, which have diverse applications in organic synthesis and medicinal chemistry .
Result of Action
The primary result of the action of this compound is the borylation of arenes, leading to the formation of organoboron compounds . These compounds have a wide range of applications in organic synthesis and medicinal chemistry.
実験室実験の利点と制限
IBP-TMD is a versatile reagent that can be used in a wide range of chemical reactions. It is simple and efficient to synthesize, and can be obtained in high yields. Furthermore, IBP-TMD is stable and can be stored for long periods of time. The main limitation of IBP-TMD is that it is a relatively expensive reagent, and may not be suitable for large-scale applications.
将来の方向性
The potential applications of IBP-TMD are vast and varied. It has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. In addition, IBP-TMD has been studied for its potential use in the development of new materials with unique properties, and may be useful in the synthesis of polymers and nanomaterials. Furthermore, IBP-TMD has been investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals, and may be useful in the development of new drugs and pesticides. Finally, IBP-TMD has been studied for its potential use in the treatment of a variety of inflammatory diseases, and may be useful in the development of new treatments for these conditions.
合成法
IBP-TMD can be synthesized via a two-step process. The first step involves the reaction of isobutoxyphenyl boronic acid with lithium diisopropylamide in tetrahydrofuran (THF) to form a boronate ester. The second step involves the reaction of the boronate ester with tetrabutyl ammonium fluoride in THF to form IBP-TMD. This synthesis method is simple and efficient, and can be used to obtain IBP-TMD in high yields.
科学的研究の応用
IBP-TMD has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. IBP-TMD has also been used in the synthesis of polymers and nanomaterials, and has been investigated for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNRUMKHSNHSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


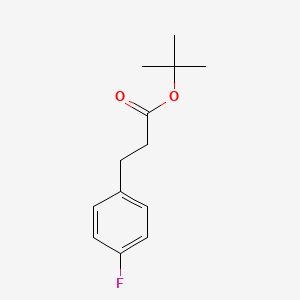
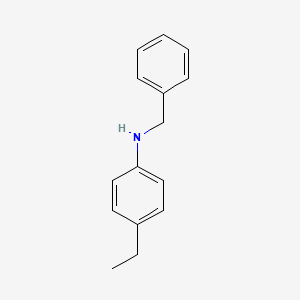
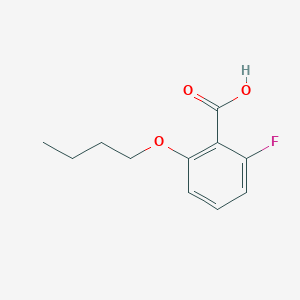
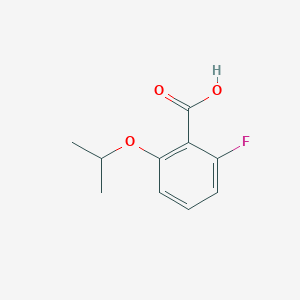
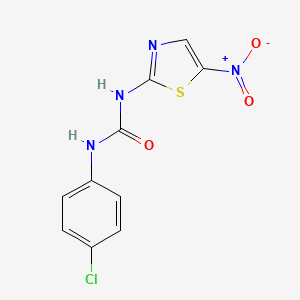



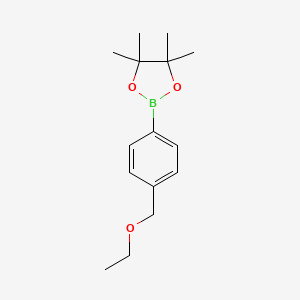
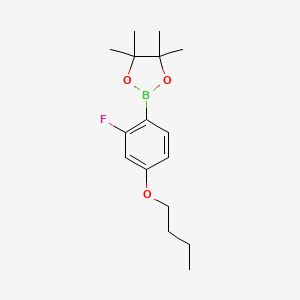
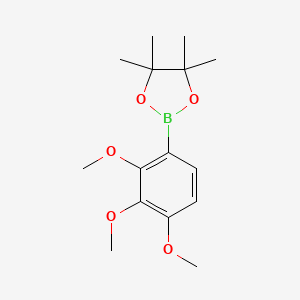
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
